molecular formula C15H15N5O3 B6482122 methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate CAS No. 863019-47-0

methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate

Cat. No.: B6482122
CAS No.: 863019-47-0
M. Wt: 313.31 g/mol
InChI Key: GYVRAJGFVYFCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. This structure incorporates a 4-methylphenyl substituent at position 3 and a methyl ester group at position 6 of the pyrimidine ring.

The ester functional group suggests enhanced lipophilicity compared to carboxylic acid analogs, which may improve membrane permeability and bioavailability. However, this hypothesis requires experimental validation.

Properties

IUPAC Name

methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-4-6-11(7-5-9)20-13-12(17-18-20)14(21)19(8-16-13)10(2)15(22)23-3/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRAJGFVYFCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Functional Group
Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate (Target) [1,2,3]Triazolo[4,5-d]pyrimidine 4-Methylphenyl at position 3 Methyl ester at position 6
3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (Analog 1) [1,2,4]Triazolo[1,5-a]pyrimidine Phenyl at position 2 Carboxylic acid at position 6

Structural and Functional Differences

Core Heterocycle :

  • The target compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, whereas Analog 1 (from Pharmint) contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . The altered triazole ring fusion position (4,5-d vs. 1,5-a) likely impacts molecular geometry and target binding interactions.

Substituent Variations :

  • The 4-methylphenyl group in the target compound may enhance steric bulk and electron-donating effects compared to the unsubstituted phenyl group in Analog 1. This could influence selectivity for biological targets (e.g., enzymes or receptors).

Functional Group :

  • The methyl ester in the target compound contrasts with the carboxylic acid in Analog 1. Esters are typically prodrugs, hydrolyzed in vivo to active acids, which may alter pharmacokinetics (e.g., slower absorption but prolonged activity).

Hypothesized Pharmacological Implications

  • Metabolic Stability : The 4-methylphenyl group may reduce oxidative metabolism, extending half-life relative to unsubstituted analogs.

Limitations of Current Evidence

No direct pharmacological or biochemical data for the target compound or its analogs are available in the provided sources. Comparative analysis is restricted to structural inferences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.